1-(4-Fluorophenyl)-3-hydroxypropan-2-one
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Overview
Description
1-(4-Fluorophenyl)-3-hydroxypropan-2-one is a chemical compound that is part of the Phenethylamines group . It is also known as 4-Fluoroamphetamine or 4-FA . This substance is included in Schedule II of the 1971 Convention on Psychotropic Substances . It is used in organic synthesis and can act as a ligand to form a coordination complex .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the Claisen-Schmidt condensation method . This method involves the reaction of commercially available starting materials such as 4-fluoroacetophenone .Molecular Structure Analysis
The molecular structure of this compound or similar compounds has been studied using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, and nuclear magnetic resonance . These studies have provided insights into the structural and spectral properties of these compounds .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds have been studied. For instance, (S)-(-)-1-(4-Fluorophenyl)ethylamine is used in organic synthesis and can form a coordination complex by reacting with palladium(II) acetate . Another study focused on the synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei .Mechanism of Action
The mechanism of action of similar compounds like 4-FMA effectively boosts the levels of the norepinephrine, dopamine, and serotonin neurotransmitters in higher doses in the brain by binding to and partially blocking the transporter proteins that normally clear these monoamines from the synaptic cleft .
Safety and Hazards
Safety data sheets for similar compounds suggest that they should be handled with care to avoid dust formation, breathing in vapors, mist, or gas, and contact with skin and eyes . They are considered hazardous substances and may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
Future research directions could involve the synthesis and evaluation of novel derivatives of 1-(4-Fluorophenyl)-3-hydroxypropan-2-one for various applications. For instance, one study synthesized and evaluated the biological potentials of some (E)-3-(4-diphenylamino)phenyl)-1-(4′-fluorophenyl)prop-2-en-1-one chalcones and their analogues. Another study focused on the synthesis, crystal growth, and extensive characterization of a fluorinated chalcone .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-hydroxypropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJQXXIADJSVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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